3-Bromohexane 3-Bromohexane
Brand Name: Vulcanchem
CAS No.: 3377-87-5
VCID: VC21175760
InChI: InChI=1S/C6H13Br/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3
SMILES: CCCC(CC)Br
Molecular Formula: C6H13Br
Molecular Weight: 165.07 g/mol

3-Bromohexane

CAS No.: 3377-87-5

Cat. No.: VC21175760

Molecular Formula: C6H13Br

Molecular Weight: 165.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromohexane - 3377-87-5

Specification

CAS No. 3377-87-5
Molecular Formula C6H13Br
Molecular Weight 165.07 g/mol
IUPAC Name 3-bromohexane
Standard InChI InChI=1S/C6H13Br/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3
Standard InChI Key IOZOJWNUKLCDML-UHFFFAOYSA-N
SMILES CCCC(CC)Br
Canonical SMILES CCCC(CC)Br

Introduction

Chemical Structure and Physical Characteristics

Molecular Structure

3-Bromohexane possesses a linear six-carbon backbone with a bromine atom attached to the third carbon. The IUPAC standard InChIKey for this compound is IOZOJWNUKLCDML-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases . The molecular weight of 3-Bromohexane is 165.071 g/mol, reflecting the combination of carbon, hydrogen, and bromine atoms in its structure .

Physical Properties

3-Bromohexane appears as a colorless to light orange or yellow liquid with a transparent appearance. It is flammable and exhibits optical activity due to the presence of a stereogenic center at the carbon bearing the bromine atom . The compound is characterized by specific physical parameters that are important for its handling, storage, and applications.

The following table summarizes the key physical properties of 3-Bromohexane:

PropertyValue
Melting point-44.22°C (estimate)
Boiling point144-146°C
Density1.17 g/cm³
Refractive index1.4460
Flash point46°C
Physical formClear liquid
ColorColorless to light orange to yellow
Water solubilityInsoluble in water

The physical properties of 3-Bromohexane make it suitable for various laboratory and industrial applications. Its relatively high boiling point allows for stability under normal operating conditions, while its insolubility in water necessitates the use of organic solvents for reactions involving this compound .

Synthesis and Preparation Methods

Laboratory Synthesis

The most common method for synthesizing 3-Bromohexane is through the hydrobromination of 3-hexene. This reaction involves the addition of hydrogen bromide (HBr) to the double bond in 3-hexene, resulting in the formation of 3-Bromohexane. The reaction can be represented by the following equation:

H₃CCH₂(HC=CH)CH₂CH₃ + HBr → H₃CCH₂(HCBr-CH₂)CH₂CH₃

This addition reaction follows Markovnikov's rule, where the hydrogen attaches to the carbon with more hydrogen atoms, and the bromine attaches to the carbon with fewer hydrogen atoms. The reaction typically proceeds through a carbocation intermediate .

Chemical Reactions and Reactivity

Substitution Reactions

As a secondary alkyl halide, 3-Bromohexane readily undergoes nucleophilic substitution reactions. In these reactions, the bromine acts as a leaving group and is replaced by a nucleophile. For example, treatment with hydroxide ions can lead to the formation of 3-hexanol through an SN2 mechanism:

C₆H₁₃Br + OH⁻ → C₆H₁₃OH + Br⁻

These substitution reactions are valuable in organic synthesis for introducing various functional groups to the carbon skeleton.

Elimination Reactions

3-Bromohexane can also undergo elimination reactions, particularly under basic conditions and elevated temperatures. In the presence of a strong base such as potassium hydroxide in alcoholic solution, 3-bromohexane can eliminate HBr to form hexene isomers:

C₆H₁₃Br + KOH → C₆H₁₂ + KBr + H₂O

The competition between substitution and elimination reactions depends on reaction conditions, with higher temperatures generally favoring elimination pathways.

Applications and Industrial Uses

Pharmaceutical Applications

One of the primary uses of 3-Bromohexane is as a pharmaceutical intermediate in the synthesis of various medicinal compounds . The bromine functionality provides a reactive site for further chemical modifications, making it valuable in the preparation of compounds with biological activity. Pharmaceutical applications include its use in the synthesis of antifungal, antiviral, and anticancer treatments .

Agrochemical Sector

Market Analysis and Economic Significance

Current Market Status

According to market research, the global 3-Bromohexane market was valued at USD 136 million in 2024, highlighting its significant economic importance in the chemical industry . The compound's versatility and applications across multiple sectors contribute to its market value.

Growth Projections

The 3-Bromohexane market is projected to experience substantial growth, with estimates suggesting it will reach USD 161 million by 2032. This represents a compound annual growth rate (CAGR) of 9.1% during the forecast period from 2024 to 2032 . This growth is primarily driven by increasing demand in the pharmaceutical and agrochemical sectors, alongside expanded applications in specialty chemicals.

Market Drivers

Several factors contribute to the expanding market for 3-Bromohexane:

  • Growing demand for specialty chemicals in pharmaceutical synthesis

  • Increased production of agrochemicals in response to global food security concerns

  • Rising industrialization and urbanization, particularly in emerging economies

  • Development of the chemical synthesis industry focusing on advanced materials

These drivers collectively support the continued relevance and economic importance of 3-Bromohexane in the chemical industry.

Regulatory Considerations and Environmental Impact

Regulatory Framework

The production and use of 3-Bromohexane are subject to regulatory oversight, particularly in regions such as Europe and North America. Regulations focus on ensuring safety in handling, transportation, and disposal of the compound, given its flammability and potential environmental concerns associated with bromine-containing chemicals .

Environmental Considerations

As with many halogenated compounds, there are environmental considerations associated with 3-Bromohexane. Manufacturers and users must adhere to stringent environmental and safety standards to minimize potential impacts. This has led to innovations in production methods and handling practices, with an emphasis on sustainable approaches .

The regulatory environment continues to evolve, placing increased pressure on companies to comply with environmental and safety standards while maintaining efficient production processes.

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